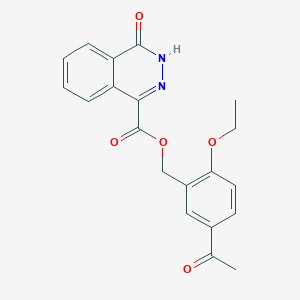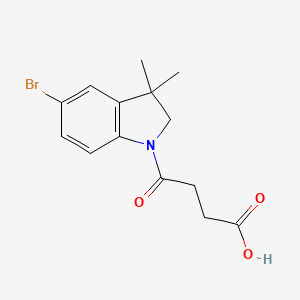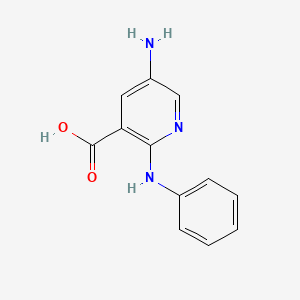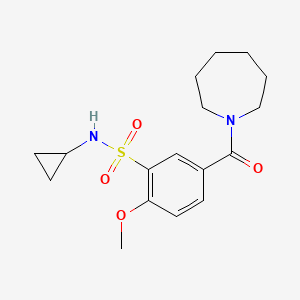![molecular formula C10H11Cl2NO3 B7637760 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
作用機序
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in a wide range of physiological processes, including inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of ROS and cytokines, which play a role in the development of inflammation and tissue damage. It also inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.
実験室実験の利点と制限
Diclofenac has several advantages for lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. However, there are also some limitations to using 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid in lab experiments. It can have side effects, such as gastrointestinal bleeding and renal toxicity, and its effects can vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid. One area of research is the development of new formulations of 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, such as other enzymes or signaling pathways involved in inflammation and pain. Finally, there is a need for more studies on the long-term effects of 2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid, particularly on its potential to cause gastrointestinal bleeding and renal toxicity.
合成法
Diclofenac is synthesized by the reaction of 2,5-dichloroaniline with 4-chlorobenzaldehyde, followed by the reaction of the resulting Schiff base with chloroacetic acid. The final product is then purified by recrystallization. This synthesis method has been well-established and is widely used in industry.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain, inflammation, and fever. Diclofenac is also effective in reducing the production of reactive oxygen species (ROS) and cytokines, which play a role in the development of inflammation and tissue damage.
特性
IUPAC Name |
2-[(2,5-dichloro-4-methoxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-16-9-3-7(11)6(2-8(9)12)4-13-5-10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYFMNNCAFSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CNCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)




![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)

